Bendamustine Impurity D
Overview
Description
Bendamustine is primarily used in the treatment of chronic lymphocytic leukemia and B-cell non-Hodgkin’s lymphoma . Impurities like Bendamustine Impurity D are critical to the quality and safety of pharmaceutical products and must be identified and characterized to ensure the efficacy and safety of the drug .
Mechanism of Action
- Bendamustine Impurity D is an antineoplastic nitrogen mustard agent used in the treatment of indolent B-cell non-Hodgkin lymphoma (NHL) that has progressed following rituximab therapy .
Target of Action
Mode of Action
Pharmacokinetics
Biochemical Analysis
Biochemical Properties
Bendamustine Impurity D plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with DNA, forming cross-links that inhibit DNA replication and transcription. This interaction is primarily due to the alkylating nature of the compound, which allows it to form covalent bonds with nucleophilic sites in DNA. Additionally, this compound can interact with proteins involved in DNA repair mechanisms, further enhancing its cytotoxic effects .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by inducing apoptosis in cancer cells. This is achieved through the activation of cell signaling pathways that lead to programmed cell death. This compound also affects gene expression by causing DNA damage, which triggers the activation of p53 and other tumor suppressor genes. Furthermore, it impacts cellular metabolism by disrupting the normal function of mitochondria, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) levels .
Molecular Mechanism
The molecular mechanism of this compound involves its alkylating properties, which enable it to form covalent bonds with DNA and proteins. This results in the inhibition of DNA replication and transcription, leading to cell cycle arrest and apoptosis. This compound also inhibits the activity of enzymes involved in DNA repair, such as poly(ADP-ribose) polymerase (PARP), thereby enhancing its cytotoxic effects. Additionally, it can induce changes in gene expression by activating stress response pathways and upregulating pro-apoptotic genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is relatively stable under normal storage conditions but can degrade under extreme conditions such as high temperature, humidity, and light exposure. Long-term studies have shown that this compound can cause sustained DNA damage and apoptosis in cancer cells, with minimal effects on normal cells. Prolonged exposure to the compound can lead to the development of resistance in some cancer cell lines .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively induces apoptosis in cancer cells. At high doses, this compound can cause significant toxic effects, including bone marrow suppression, gastrointestinal toxicity, and hepatotoxicity. Threshold effects have been observed, where doses above a certain level result in a sharp increase in adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its biotransformation and elimination. The compound is metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with cellular biomolecules, contributing to the overall cytotoxic effects of this compound. The compound also affects metabolic flux by altering the levels of key metabolites involved in energy production and redox balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters such as P-glycoprotein, which can affect its cellular uptake and efflux. This compound tends to accumulate in the nucleus, where it exerts its cytotoxic effects by interacting with DNA and nuclear proteins .
Subcellular Localization
This compound is primarily localized in the nucleus, where it forms covalent bonds with DNA and nuclear proteins. This subcellular localization is facilitated by its chemical structure, which allows it to penetrate the nuclear membrane. The compound’s activity and function are influenced by its localization, as it can directly interact with nuclear biomolecules involved in DNA replication, transcription, and repair .
Preparation Methods
Bendamustine Impurity D can be synthesized through various synthetic routes. One method involves the hydrolysis of Bendamustine followed by intermolecular esterification . The synthesis process includes several steps such as benzyl-protection/deprotection of the amine and carboxylic acid groups, saponification, and ring-opening reactions . High-performance liquid chromatography is often used to analyze the purity of the synthesized compound .
Chemical Reactions Analysis
Bendamustine Impurity D undergoes several types of chemical reactions, including:
Esterification: The hydrolyzed species can further couple via ester linkage, forming dimer impurities.
Oxidation and Reduction: These reactions can alter the oxidation state of the compound, affecting its stability and reactivity.
Common reagents used in these reactions include water for hydrolysis and various acids and bases for esterification and saponification . The major products formed from these reactions are monohydroxy and dihydroxy derivatives .
Scientific Research Applications
Bendamustine Impurity D is primarily used in pharmaceutical research for:
Product Development: It helps in the development of Bendamustine-based drugs by identifying and characterizing impurities.
Quality Control: It is used in quality control processes to ensure the purity and safety of pharmaceutical products.
Method Validation: It aids in validating analytical methods used for the quantification of impurities.
Stability Studies: It is involved in stability studies to understand the degradation pathways of Bendamustine.
Comparison with Similar Compounds
Bendamustine Impurity D can be compared with other related compounds such as:
Bendamustine Related Compound A: Another degradation product with a different structural configuration.
Bendamustine Related Compound B: A similar impurity formed through different degradation pathways.
Bendamustine Deschloro Dimer: Formed through hydrolysis and esterification reactions.
This compound is unique due to its specific formation pathway and structural properties, which can influence its reactivity and stability compared to other impurities .
Properties
IUPAC Name |
4-[6-(2-chloroethyl)-3-methyl-7,8-dihydroimidazo[4,5-h][1,4]benzothiazin-2-yl]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O2S/c1-19-11-5-6-12-16(23-10-9-20(12)8-7-17)15(11)18-13(19)3-2-4-14(21)22/h5-6H,2-4,7-10H2,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOUZJTKKJDXTBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=C(C=C2)N(CCS3)CCCl)N=C1CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191939-34-1 | |
Record name | 4-(6-(2-Chloroethyl)-3-methyl-3,6,7,8-tetrahydroimidazo(4',5':5,6)benzo(1,2-b)(1,4)thiazin-2-yl)butanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191939341 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(6-(2-CHLOROETHYL)-3-METHYL-3,6,7,8-TETRAHYDROIMIDAZO(4',5':5,6)BENZO(1,2-B)(1,4)THIAZIN-2-YL)BUTANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EH5A8F45W2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.